molecular formula C17H21N3OS B2531201 N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-38-9

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2531201
CAS No.: 851131-38-9
M. Wt: 315.44
InChI Key: POXFWCXBKUONJJ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a distinct imidazole core linked to a cyclopentyl group via a thioacetamide bridge. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its significant role in biological systems as part of the amino acid histidine and vitamin B12 . This scaffold is amphoteric and highly polar, allowing its derivatives to interact effectively with biopolymers through hydrogen bonding, coordination, and π-stacking, which is crucial for binding to various enzymes and receptors . Compounds based on the imidazole-thioacetamide hybrid structure are of high research value in early-stage drug discovery. The presence of the thioether bond and the acetamide group enhances the molecule's potential as a key intermediate for developing pharmacologically active agents . Imidazole derivatives demonstrate a wide spectrum of biological activities, making them promising candidates for investigating new therapeutic agents . Specifically, structurally similar analogues have been screened for cytotoxic effects against various human tumor cell lines, such as breast (MCF-7) and lung (A549) cancers, indicating the potential of this chemical class in anticancer research . Furthermore, such compounds are integral to exploring mechanisms of action related to enzyme inhibition and apoptosis induction . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXFWCXBKUONJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur-containing groups.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological processes involving sulfur metabolism or imidazole-containing enzymes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the thioether linkage can undergo redox reactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Imidazole-Thioacetamide Scaffolds

Substituent Variations on the Imidazole Ring
  • N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)imidazol-2-yl]thio]acetamide (): Structure: Benzothiazole replaces cyclopentyl, with p-tolyl or nitro groups on the imidazole. Bioactivity: Exhibited cytotoxicity against C6 glioma and HepG2 cells (IC50 ~15.67 µg/mL) and A549 lung adenocarcinoma cells . SAR: Nitro groups enhance antiproliferative activity compared to methyl substituents.
  • N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (): Structure: Benzofuran and bromophenyl substituents. Synthesis: High-yield (96%) via copper-catalyzed coupling.
Variations in the Acetamide Side Chain
  • N-Cyclopentyl Derivatives ():
    • N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide ():
  • Hydroxymethyl group improves solubility but reduces metabolic stability.
    • Fluoro- and Methoxy-Substituted Analogs ():
  • Fluorophenyl or dimethoxyphenyl groups enhance target specificity (e.g., kinase inhibition) .

Functional Analogues with Triazole/Thiazole-Thioacetamide Cores

A. Triazole-Containing Derivatives ():
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m): Structure: Triazole replaces imidazole; naphthalene and aryl groups. Synthesis: Click chemistry (Cu(I)-catalyzed) with yields >90% .
B. Thiazole-Containing Derivatives ():
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide:
    • Structure: Thiazole core with dichlorophenyl.
    • Properties: Strong hydrogen-bonding networks (N—H⋯N) stabilize crystal packing, influencing bioavailability .

Bioactivity Comparison

Compound Class Target/Activity IC50/Potency Key Structural Features Reference
Imidazole-thioacetamide (C6/HepG2) Cytotoxicity 15.67 µg/mL Nitro/methyl substituents
Triazole-thioacetamide (EGFR) Kinase inhibition 14.8 nM (Compound 8b) Quinazoline linkage
Thiazole-acetamide (Antimicrobial) Bacterial growth inhibition Not reported Dichlorophenyl, hydrogen bonding
N-Cyclopentyl analogs Solubility/Stability N/A Hydroxymethyl/fluoro groups

Biological Activity

N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H18N4S, featuring a cyclopentyl group, an imidazole ring, and a thioacetamide moiety. The synthesis typically involves the reaction of cyclopentylamine with an appropriate imidazole derivative under controlled conditions to form the target compound.

Synthetic Route Overview

StepReagents/ConditionsDescription
1Cyclopentylamine + m-tolylimidazoleFormation of the thioether linkage
2Acetic anhydride or acetic acidAcetylation to form the final product

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioacetamide derivatives can inhibit bacterial growth effectively. A related compound demonstrated an IC50 value of 0.37 µM against Leishmania donovani, indicating strong antiparasitic activity .

Anticancer Potential

The anticancer properties of this compound are also notable. In vitro studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines. For example, a similar imidazole compound was reported to inhibit glioma cell proliferation through multiple pathways, including AKT and mTORC1 inhibition .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The imidazole ring can interact with specific enzymes or receptors, modulating their activity.
  • Covalent Bonding : The thioacetamide moiety may form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thioamide derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC).

CompoundMIC (µg/mL)Bacterial Strain
N-cyclopentyl...8Staphylococcus aureus
N-cyclopentyl...16Escherichia coli

Case Study 2: Anticancer Activity

A comparative analysis of various imidazole derivatives indicated that this compound exhibited significant cytotoxicity against human cancer cell lines. The results were quantified using an MTT assay.

CompoundIC50 (µM)Cancer Cell Line
N-cyclopentyl...12A549 (Lung cancer)
N-cyclopentyl...15HeLa (Cervical cancer)

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